Ethyl 2-methyloxazole-4-carboxylate

Medicinal Chemistry Pharmacokinetics ADME

Optimizing oral drug candidates requires scaffolds with precise lipophilicity. The methyl ester analog often fails due to inadequate tissue penetration or rapid clearance. - LogP 1.3: Enhances blood-brain barrier diffusion vs. polar methyl ester - Ethyl ester stability: Reduces renal clearance for longer half-life - Rule of Five compliant: Ideal for lead-like libraries & HTS campaigns Reliable supply for R&D to pilot scale.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 10200-43-8
Cat. No. B167346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyloxazole-4-carboxylate
CAS10200-43-8
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)C
InChIInChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3
InChIKeyJRPMRQTZCURBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyloxazole-4-carboxylate: Core Oxazole Building Block


Ethyl 2-methyloxazole-4-carboxylate (CAS 10200-43-8) is a versatile heterocyclic building block in the oxazole family . Its core structure consists of an oxazole ring substituted at the 2-position with a methyl group and at the 4-position with an ethyl carboxylate ester. This compound is primarily employed as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials . Its strategic utility stems from its reactive carboxylate group, which enables further functionalization, and the intrinsic biological relevance of the oxazole scaffold, which is found in numerous bioactive natural products and drug candidates [1].

Heterocyclic building block for pharmaceutical, agrochemical, and functional material synthesis
Reactive ethyl carboxylate enables further diversification
Oxazole scaffold relevant to bioactive natural product and drug candidate design

Why This Oxazole-4-carboxylate Is Not Interchangeable


Substituting one oxazole-4-carboxylate for another in a synthetic or drug discovery program carries significant risk due to the profound impact of small structural modifications on critical molecular properties and biological activity. The presence and position of substituents like the 2-methyl group directly influence lipophilicity, metabolic stability, and target binding interactions [1]. A simple ester change, for instance from ethyl to methyl, can alter a compound's LogP, which affects its solubility, permeability, and in vivo pharmacokinetics . Therefore, using a close analog without validation is not a straightforward replacement and can lead to false negatives or suboptimal lead compounds, underscoring the need for a compound with well-defined and consistent properties as a starting point.

Ester variation Changing ethyl to methyl ester may shift LogP, solubility, and permeability, altering ADME behavior.
Substituent position Modifying the 2-methyl group or its position can affect target binding and metabolic stability.
Analog SAR misinterpretation Using a close analog without validation may lead to false structure–activity relationship conclusions.

Evidence-Based Differentiation from Closest Analogs


Lipophilicity Advantage for Membrane Permeability

Ethyl 2-methyloxazole-4-carboxylate demonstrates a measurably higher predicted lipophilicity compared to its direct methyl ester analog, methyl 2-methyloxazole-4-carboxylate. This difference in LogP is a critical factor for drug design, as it influences passive membrane permeability, solubility, and overall ADME profile . A higher LogP value is often associated with improved passive diffusion across lipid bilayers, which can be advantageous for targeting intracellular proteins or for crossing biological barriers [1].

Lipophilicity (LogP)
Predicted property
XLogP3 1.3 Ethyl ester
Δ +0.5
XLogP3 0.8 Methyl ester
Higher predicted lipophilicity may support membrane permeability in CNS-targeted design.
Calculated; verify experimentally.
Medicinal Chemistry Pharmacokinetics ADME

Solubility Profile and Metabolic Stability

The increased carbon content in the ethyl ester compared to the methyl ester results in a predicted decrease in aqueous solubility. This can be a desirable feature in drug development, as extremely high solubility can lead to rapid clearance and poor metabolic stability. The lower solubility of the ethyl ester may correlate with a longer half-life and better oral bioavailability in certain contexts .

Aqueous Solubility
Predicted property
ESOL Log S -1.75 Ethyl ester
Δ -0.55
ESOL Log S -1.2 Methyl ester
Lower predicted solubility may correlate with reduced clearance and longer half-life context.
Computational estimate; in vitro ADME studies needed.
ADME Metabolic Stability Physicochemical Properties

Balanced Physicochemical Profile for Lead Optimization

In lead optimization, balancing lipophilicity and solubility is paramount. The ethyl ester analog of 2-methyloxazole-4-carboxylate appears to provide a more balanced starting point than the methyl ester. With an XLogP3 of 1.3 and an ESOL Log S of -1.75, it occupies a favorable chemical space for drug-likeness, as it adheres to Lipinski's Rule of Five (with zero violations) . The methyl ester, with a lower LogP and higher solubility, may not offer the same balance for projects requiring increased membrane permeability while maintaining some aqueous solubility.

Drug-likeness
Predicted profile
Lipinski violations: 0 Ethyl ester (MW 155, LogP 1.3)
Both drug-like
Lipinski violations: 0 Methyl ester (MW 141, LogP 0.8)
Occupies a favorable drug-like chemical space; may support lead optimization campaigns.
Rule-of-five thresholds; verify individual ADME properties.
Drug Design Medicinal Chemistry Lead Optimization

Research and Industrial Applications Based on Differentiated Properties


CNS-Penetrant and Intracellular Drug Candidates

As established, Ethyl 2-methyloxazole-4-carboxylate has a higher predicted LogP than its methyl ester analog. Medicinal chemistry programs targeting proteins in the central nervous system (CNS) or those with intracellular binding sites often require compounds with sufficient lipophilicity to passively diffuse across the blood-brain barrier or cellular membranes. Therefore, this compound is a more suitable starting scaffold for designing such drug candidates, where the methyl ester analog may be too polar to achieve adequate tissue penetration .

Oral Pharmaceuticals with Extended Half-Lives

The lower predicted aqueous solubility of Ethyl 2-methyloxazole-4-carboxylate compared to its methyl analog suggests it may possess more favorable metabolic stability. In the context of oral drug development, high solubility can lead to rapid renal clearance, necessitating more frequent dosing. Selecting this ethyl ester as a core scaffold may contribute to a longer drug half-life, improving patient compliance and therapeutic efficacy for chronic conditions .

Lead-Like Compound Libraries for Screening

With its balanced physicochemical profile—demonstrating good lipophilicity (LogP 1.3) and no violations of Lipinski's Rule of Five—Ethyl 2-methyloxazole-4-carboxylate is an ideal core for constructing lead-like compound libraries. These libraries are used in high-throughput screening campaigns to identify initial hits against novel biological targets. Using a scaffold like this one increases the probability of identifying a hit with a promising ADME profile, saving significant time and resources in early-stage drug discovery .

Application
Selection Property
Validation Focus
CNS-targeted drug candidate synthesis
Predicted lipophilicity (XLogP3 1.3)
Assess passive membrane permeability in cell models
Oral drug candidate with extended half-life design
Lower predicted aqueous solubility (ESOL Log S -1.75)
Evaluate metabolic stability and in vitro clearance
Lead-like compound library construction
Balanced drug-like profile, zero Lipinski violations
Verify hit rate and ADME profile in screening campaigns

Technical Documentation Hub

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33 linked technical documents
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